![molecular formula C10H16ClN3 B2554152 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride CAS No. 1177314-80-5](/img/structure/B2554152.png)
1-(Pyridin-2-yl)-1,4-diazepane hydrochloride
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Overview
Description
“1-(Pyridin-2-yl)-1,4-diazepane hydrochloride” likely refers to a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The “1,4-” designation suggests that the two nitrogen atoms in the diazepane ring are four atoms apart. The term “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the diazepane and pyridine rings. The exact structure, including the positions of any additional functional groups or substituents, would need to be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the diazepane and pyridine rings. The nitrogen atoms could potentially act as nucleophiles in reactions. Additionally, the aromatic pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the diazepane and pyridine rings could also influence its properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(Pyridin-2-yl)-1,4-diazepane hydrochloride: serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a starting point for synthesizing compounds with specific biological activities. Some key aspects include:
- Anti-Fibrosis Activity : In a screening study, certain derivatives of this compound displayed better anti-fibrosis activity than existing drugs like Pirfenidone . Investigating its mechanism of action and optimizing its structure could lead to promising therapeutic candidates.
Heterocyclic Chemistry
The pyridine ring in this compound contributes to its heterocyclic nature. Researchers investigate its reactivity and versatility for constructing other heterocycles. Notably:
- 2-(Pyridin-2-yl) Pyrimidine Derivatives : Scientists design and synthesize novel derivatives based on this scaffold. These compounds are evaluated for biological activities, such as their effects on hepatic stellate cells (HSC-T6) .
Synthetic Methodologies
Efficient synthetic routes to imidazo[1,5-a]pyridines are of great interest. Although not directly related to the compound, understanding these methods sheds light on its potential applications:
- Imidazo[1,5-a]pyridine Synthesis : Researchers have developed various transformations to access imidazo[1,5-a]pyridines from readily available starting materials. These methods contribute to the broader field of heterocyclic synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyridine derivatives, have been reported to interact with a broad range of targets, including various enzymes, receptors, and proteins .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby exerting its biological effects.
Biochemical Pathways
Related compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Based on related compounds, it can be inferred that its action may result in changes in cellular signaling, gene expression, or metabolic processes .
properties
IUPAC Name |
1-pyridin-2-yl-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;/h1-2,4,6,11H,3,5,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWHVJKZTZMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)-1,4-diazepane hydrochloride |
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